molecular formula C10H8ClN3O B1423766 3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone CAS No. 936901-72-3

3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Katalognummer B1423766
CAS-Nummer: 936901-72-3
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: WXMBSVUDSOHVNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone” is a chemical compound with the molecular formula C10H8ClN3O . It is used in various scientific research and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a cyclobutanone ring attached to an imidazo[1,5-A]pyrazin ring, which also has a chlorine atom attached to it . The InChI code for this compound is 1S/C10H8ClN3O/c11-9-8-5-13-10 (6-3-7 (15)4-6)14 (8)2-1-12-9/h1-2,5-6H,3-4H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.64 g/mol . It has a topological polar surface area of 47.3 Ų and a complexity of 278 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Optical Properties : Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole have been synthesized and characterized, investigating their fluorescence spectral characteristics and molecular orbital properties (Ge et al., 2014).

  • Synthesis Strategies : Research into oxazine derivatives including cyclobutanone elements explored various synthesis strategies, providing insights into compound structure through elemental analysis and spectroscopy (Figueroa‐Valverde et al., 2014).

  • Industrial Process Development : The development of an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction highlighted efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines, demonstrating scalability and purity (Baenziger et al., 2017).

Chemical Reactions and Properties

  • Heterocyclic Diazonium Salts : The study of reactions with heterocyclic diazonium salts led to novel syntheses of pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles, expanding the understanding of these compounds' chemical behavior (Elnagdi et al., 1982).

  • Antibacterial Activity : Research into 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, including cyclobutanone-related structures, evaluated their antibacterial activities, contributing to medicinal chemistry (Bildirici et al., 2007).

  • Photoluminescence Properties : Studies on Cd and Hg coordination complexes based on a heterocyclic multidentate ligand, including pyrazinyl elements, examined their structural and luminescence properties (Hu et al., 2017).

Novel Compounds and Biological Evaluation

  • Anti-Inflammatory and Antioxidant Agents : Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles demonstrated potential as anti-inflammatory and antioxidant agents, with in vitro and in vivo studies (Shankar et al., 2017).

  • Antimicrobial Activity : The creation of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines showcased their antimicrobial activities, enhancing our understanding of these compounds in pharmacology (Zaki et al., 2016).

  • Functionalized Compound Synthesis : The synthesis of functionalized compounds containing pyridazine and related moieties, including pyrazinyl derivatives, added to the knowledge of heterocyclic chemistry and potential pharmaceutical applications (Svete, 2005).

Eigenschaften

IUPAC Name

3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMBSVUDSOHVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NC=C3N2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Synthesis routes and methods I

Procedure details

Into a round bottom 1-neck flask (5 L), 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester (217.2 g, 0.937 mol), C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt (153.3 g, 0.852 mol), and THF (760 mL) were added. A solution of 10% NaHCO3 (1.07 kg) was then added and after 20 min, the layers were allowed to separate and the aqueous layer was removed. The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL). The combined organics were washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. This solid was resuspended in EtOAc (915 mL) and DMF (132 mL) and the solution was put under an atmosphere of nitrogen and cooled to 10.5° C. Phosphorus oxychloride (159 mL, 1.70 mol) was then added over 15 minutes and the reaction was allowed to stir for 45 min. The reaction solution was then poured slowly into a 22% aqueous Na2CO3 solution at 10° C. Water (1 L) was added and the layers were allowed to separate. The organic layer was removed and the aqueous was back extracted with EtOAc (1×μL, 1×0.5 L). The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo until about 0.5 L of solvent remained. Heptane was added and the slurry was concentrated in vacuo until most of the EtOAc was removed. The resultant slurry was filtered to give desired product. 1H NMR (400 MHz, CDCl3) δ3.59-3.68 (m, 2H), 3.72-3.79 (m, 2H), 3.86-3.94 (m, 1H), 7.40 (d, 1H, J=5.2 Hz), 7.60 (d, 1H, J=5.2 Hz) and 7.85 (s, 1H).
Quantity
217.2 g
Type
reactant
Reaction Step One
Quantity
153.3 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a round bottom 1-neck flask (5L), 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester (217.2 g, 0.937 mol), C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt (153.3 g, 0.852 mol), and THF (760 mL) were added. A solution of 10% NaHCO3 (1.07 kg) was then added and after 20 min, the layers were allowed to separate and the aqueous layer was removed. The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL). The combined organics were washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. This solid was resuspended in ethyl acetate (915 mL) and DMF (132 mL) and the solution was put under an atmosphere of nitrogen and cooled to 10.5° C. Phosphorus oxychloride (159 mL, 1.70 mol) was then added over 15 minutes and the reaction was allowed to stir for 45 min. The reaction solution was then poured slowly into a 22% aqueous Na2CO3 solution at 10° C. Water (1 L) was added and the layers were allowed to separate. The organic layer was removed and the aqueous was back extracted with EtOAc (1×1 L, 1×0.5 L). The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo until about 0.5 L of solvent remained. Heptane was added and the slurry was concentrated in vacua until most of the EtOAc was removed. The resultant slurry was filtered to give desired product 1H NMR. (400 MHz, CDCl3) δ 3.59-3.68 (m, 2H), 3.72-3.79 (m, 2H), 3.86-3.94 (m, 1H), 7.40 (d, 1H, J=5.2 Hz), 7.60 (d, 1H, J=5.2 Hz) and 7.85 (s, 1H).
[Compound]
Name
( 5L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
217.2 g
Type
reactant
Reaction Step One
Quantity
153.3 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 2
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 3
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 4
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 5
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
Reactant of Route 6
3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Citations

For This Compound
1
Citations
DW Bowles, ER Kessler, A Jimeno - Drugs of the Future, 2011 - access.portico.org
Linsitinib (OSI-906) is a novel, small-molecule, dual inhibitor of insulin-like growth factor 1 receptor (IGF-I receptor) and insulin receptor (IR). There is ample evidence that the IGF-I …
Number of citations: 2 access.portico.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.